Product packaging for Allapinin(Cat. No.:)

Allapinin

Cat. No.: B1258250
M. Wt: 665.6 g/mol
InChI Key: CFFYROOPXPKMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allapinin, also known as Lappaconitine Hydrobromide, is a norditerpenoid alkaloid serving as a potent Class IC antiarrhythmic agent for research applications . Its primary mechanism of action is the blockade of voltage-gated sodium (Na+) channels in cardiac cells . This inhibition reduces the rate of depolarization, slows impulse propagation through the conductive system of the heart, and decreases excitability, which underlies its efficacy in managing arrhythmias . In research settings, this compound has been extensively investigated for its effects on various cardiac rhythm disturbances, showing particular efficacy in models of paroxysmal atrial fibrillation and flutter, supraventricular tachycardia, and ventricular arrhythmias . Beyond its core electrophysiological actions, studies suggest its antiarrhythmic effect may also involve the modulation of gene expression related to potassium and calcium channels, as well as neurotransmitters like acetylcholine and glycine . A key area of ongoing research involves developing strategies to mitigate its toxicity and achieve prolonged release. Promising approaches include forming a complex with the monoammonium salt of glycyrrhizic acid (MASGA), which has demonstrated improved antiarrhythmic activity and reduced toxicity, and encapsulation in polyelectrolyte microcapsules for an extended-release profile . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should note that its usage is strictly for scientific purposes. Key Chemical Identifiers: CAS Number: 97792-45-5 Synonym: Lappaconitine Hydrobromide Molecular Formula: C32H45BrN2O8 Molecular Weight: 665.6 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45BrN2O8 B1258250 Allapinin

Properties

Molecular Formula

C32H45BrN2O8

Molecular Weight

665.6 g/mol

IUPAC Name

(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate;hydrobromide

InChI

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H

InChI Key

CFFYROOPXPKMEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br

Pictograms

Acute Toxic

Synonyms

allapinin
allapinine

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of Allapinin and Analogues

Isolation and Semisynthesis Approaches from Natural Sources

Lappaconitine (B608462), the active component of Allapinin, is primarily isolated from various Aconitum species. Traditional extraction methods for alkaloids, such as heating reflux extraction and cold immersion extraction, are employed nih.gov. For instance, lappaconitine has been successfully extracted from Aconitum sinomontanum, Aconitum leucostomum, and Aconitum septentrionale rsc.orgnih.gov. Studies have shown that A. leucostomum can be a promising source for large-scale production of lappaconitine, with yields around 0.60% using techniques like cold soaking and column chromatography nih.gov.

Semisynthesis involves using naturally isolated compounds as starting materials to produce new compounds with modified properties wikipedia.orgwikipedia.org. This approach is particularly advantageous for complex natural products like this compound, as it leverages the efficiency of biological synthesis for the core structure while allowing for targeted chemical modifications wikipedia.org. The easy availability and high biological activity of lappaconitine make it a suitable initial compound for chemical modifications researchgate.net.

Total Synthesis Strategies for Lappaconitine-Type Alkaloids

The total synthesis of complex diterpenoid alkaloids, including the C18-norditerpenoid lappaconitine-type alkaloids, is a formidable task due to their highly bridged and polycyclic architectures with multiple stereocenters thieme-connect.comnih.govnih.govescholarship.org. Early work in the total synthesis of C19-norditerpenoid alkaloids, a related class, was pioneered by Wiesner and coworkers, who achieved the synthesis of compounds like talatisamine (B1682923) nih.gov.

More recent strategies for the total synthesis of lappaconitine-type alkaloids, such as neofinaconitine (a C18-norditerpenoid alkaloid structurally similar to lappaconitine), focus on constructing the complete hexacyclic skeleton through sophisticated reactions thieme-connect.comnih.gov. These include Mannich-type N-acyliminium and radical cyclizations, which enable the formation of the complex ring systems nih.gov. The development of versatile de novo syntheses is crucial for accessing analogs with significant skeletal changes that may not be easily achieved through biomimetic or semisynthetic routes nih.gov.

Chemical Modifications and Derivatization of this compound

Chemical modification and derivatization are key strategies to alter the properties of a compound, such as enhancing detectability, improving chromatographic behavior, or stabilizing sensitive molecules researchgate.netnih.govmdpi.comjfda-online.com. For this compound (lappaconitine), these modifications aim to improve its pharmacological profile, including reducing toxicity and enhancing antiarrhythmic activity researchgate.netsibran.ru.

Research has explored modifications in the aromatic and heterocyclic fragments of the lappaconitine molecule sibran.ru. The presence of an anthranilate moiety in lappaconitine provides a site for various chemical transformations researchgate.netsibran.ru.

N-Deacetyllappaconitine (puberanidine) is a naturally occurring analogue and a significant metabolite of lappaconitine rsc.org. It is formed through the deacetylation of lappaconitine rsc.org. This conversion can be achieved through acid hydrolysis of lappaconitine, yielding N-deacetylated lappaconitine with a high yield, for instance, 97% mdpi.com.

N-Deacetyllappaconitine has been detected in rat urine after intravenous administration of this compound, alongside other demethylated derivatives rsc.org. Studies suggest that lappaconitine may be converted in vivo into N-deacetyllappaconitine, which contributes to its biological activity rsc.orgresearchgate.net.

The introduction of halogen atoms (chlorine, bromine, iodine) into the lappaconitine molecule has been investigated to explore their impact on antiarrhythmic activity researchgate.netsibran.ru. Specifically, halogen-containing derivatives where the anthranilate moiety at the C-5' position is substituted with iodine, chlorine, or bromine have been synthesized researchgate.net.

For example, 5'-iodo-N-deacetyllappaconitine has been obtained through the action of iodine chloride on N-deacetyllappaconitine, with a reported yield of 74% sibran.ru. Research indicates that the antiarrhythmic activity of these halogenated derivatives can vary depending on the specific halogen substituent, with the order of intensity observed as Cl < I < Br in certain in vivo and in vitro models researchgate.net.

This compound has been studied for its ability to form supramolecular complexes, particularly with the monoammonium salt of glycyrrhizic acid (MASGA) mdpi.comresearchgate.netresearchgate.net. Supramolecular chemistry involves non-covalent interactions to form complexes, which can lead to modified properties of the guest molecule rsc.organu.edu.au.

Complexes of lappaconitine hydrobromide with MASGA have been synthesized in various molar ratios, such as 1:2 and 1:4 researchgate.net. These complexes have shown altered physicochemical characteristics compared to the individual components researchgate.net. For instance, a 1:4 complex of this compound and MASGA was prepared by treating a MASGA solution with a solution of lappaconitine hydrobromide, followed by stirring and evaporation mdpi.com. The formation of these complexes has been associated with reduced toxicity and improved antiarrhythmic activity of this compound, potentially enabling the development of prolonged-action antiarrhythmic drugs mdpi.comresearchgate.netresearchgate.net.

Molecular and Cellular Mechanisms of Allapinin Action

Voltage-Gated Sodium Channel Modulation

The core antiarrhythmic action of Allapinin is intrinsically linked to its ability to modulate voltage-gated sodium (Na+) channels. These channels are fundamental to the rapid depolarization phase (phase 0) of fast-response cardiac action potentials, which are characteristic of non-nodal cardiomyocytes, such as atrial and ventricular myocytes and Purkinje fibers. evitachem.comfishersci.canih.govidrblab.net By interacting with these channels, this compound effectively inhibits the rate of depolarization, thereby slowing impulse propagation and reducing the excitability within the heart's conductive system. evitachem.comfishersci.canih.govidrblab.netidrblab.net This leads to a decrease in the slope of phase 0 and a reduction in the action potential's amplitude, ultimately decreasing conduction velocity in non-nodal cardiac tissues. idrblab.netidrblab.netallgreenchems.com

Direct Channel Blockade Mechanisms

This compound exerts a direct blockade on voltage-gated sodium channels. evitachem.comfishersci.canih.gov Research indicates that lappaconitine (B608462), the active component of this compound, binds with high affinity to the open state of Na+ channels at receptor site 2 on cell membranes. idrblab.net This interaction is notably state-dependent, as this compound demonstrates almost exclusive binding to open channels, exhibiting minimal effect on channels in their resting or inactivated states. idrblab.net The binding of lappaconitine can be inhibited by bupivacaine, a tertiary amine local anesthetic, suggesting shared interaction sites or mechanisms. idrblab.net This direct and prolonged blockade of sodium channels is a hallmark of Class I antiarrhythmic drugs, contributing to their ability to suppress tachyarrhythmias by disrupting re-entrant mechanisms. fishersci.caidrblab.netallgreenchems.com

State-Dependent Interactions with Sodium Channels

The interaction of this compound with sodium channels is characterized by its state-dependent nature. As a Class IC antiarrhythmic, this compound primarily targets sodium channels when they are in their open conformation. idrblab.net This preferential binding to the open state, rather than resting or inactivated states, is a critical aspect of its mechanism. idrblab.net This characteristic interaction contributes to the drug's ability to prolong the effective refractory period in cardiac tissues, which is crucial for its antiarrhythmic effects. fishersci.caidrblab.net The concept of state-dependent binding is well-established for many sodium channel modulators, where drug affinity varies based on the channel's conformational state (e.g., resting, open, or inactivated). sigmaaldrich.com155.101.6

Modulation of Gene Expression for Ion Channels and Transporters

Potassium Channel Gene Expression Regulation (kcna6, kcnj1, kcnj4, kcnq2, kcnq4, kcne1, kcns1)

This compound significantly influences the expression of genes encoding various potassium (K+) channels. Research indicates an upregulation of mRNA levels for kcna6, kcnj1, kcnj4, kcnq2, and kcnq4. evitachem.comfishersci.canih.govnih.govlatoxan.com Conversely, a downregulation of mRNA levels was observed for kcne1 and kcns1. evitachem.comfishersci.canih.govnih.gov These modulations suggest a complex interplay where this compound reconfigures the potassium channel landscape, affecting repolarization and excitability. The observed changes in mRNA levels were generally twofold or more, indicating a substantial regulatory effect. fishersci.ca

Table 1: Effect of this compound on Potassium Channel Gene Expression

Gene SymbolRegulationObserved Change (mRNA Level)
kcna6Upregulated≥ 2-fold Increase fishersci.ca
kcnj1Upregulated≥ 2-fold Increase fishersci.ca
kcnj4Upregulated≥ 2-fold Increase fishersci.ca
kcnq2Upregulated≥ 2-fold Increase fishersci.ca
kcnq4Upregulated≥ 2-fold Increase fishersci.ca
kcne1Downregulated≥ 2-fold Decrease fishersci.ca
kcns1Downregulated≥ 2-fold Decrease fishersci.ca

Calcium Channel Gene Expression Regulation (cacna1g)

Table 2: Effect of this compound on Calcium Channel Gene Expression

Gene SymbolRegulationObserved Change (mRNA Level)
cacna1gUpregulated≥ 2-fold Increase fishersci.ca

Sodium Channel Gene Expression Regulation (scn8a)

In addition to its direct blocking effects, this compound also modulates the gene expression of sodium channels. Specifically, a decrease in the mRNA level of the scn8a gene was observed in response to this compound treatment. evitachem.comfishersci.canih.govnih.gov The SCN8A gene encodes the voltage-gated sodium channel NaV1.6, which is a major channel involved in the initiation and propagation of action potentials in the nervous system. idrblab.netidrblab.netidrblab.net Downregulation of Scn8a expression has been recognized as a potential therapeutic strategy in certain neurological conditions, such as SCN8A epilepsy, by reducing neuronal excitability. idrblab.netkaist.ac.kr This finding suggests that this compound's antiarrhythmic action may also involve a long-term regulatory effect on sodium channel protein synthesis. evitachem.comfishersci.canih.gov

Table 3: Effect of this compound on Sodium Channel Gene Expression

Gene SymbolRegulationObserved Change (mRNA Level)
scn8aDownregulated≥ 2-fold Decrease fishersci.ca

Membrane Transporter Gene Expression Modulation (slc18a3, atp4a, slc6a9)

Studies conducted in a rat model of aconitine-induced arrhythmia have demonstrated that this compound modulates the expression levels of several genes encoding membrane transporters nih.govresearchgate.netacs.orgresearchgate.netmdpi.com. A comparison of gene expression in this compound-treated animals versus controls revealed specific changes in mRNA levels for key transporters. The mRNA level of the slc18a3 gene, which encodes the vesicular acetylcholine (B1216132) transporter (VAChT), was observed to increase nih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov. Conversely, a decrease in mRNA levels was detected for the atp4a gene, encoding a potassium-transporting ATPase alpha chain 1, and the slc6a9 gene, which encodes the sodium- and chloride-dependent glycine (B1666218) transporter 1 nih.govresearchgate.netacs.orgresearchgate.netmdpi.com.

The observed modulations are summarized in the table below:

Gene SymbolTransporter FunctionThis compound's Effect on mRNA Level
slc18a3Vesicular acetylcholine transporter (VAChT)Increased
atp4aPotassium-transporting ATPase alpha chain 1Decreased
slc6a9Sodium- and chloride-dependent glycine transporterDecreased

Effects on Ion Currents and Action Potential Phases

This compound's antiarrhythmic properties are intricately linked to its modulation of genes encoding sodium, potassium, and calcium channels, which in turn affect the ionic currents (I(Na), I(to), I(Ks), I(K1), I(CaT)) crucial for the formation of different phases of the action potential nih.govresearchgate.netacs.orgresearchgate.net.

As a Class IC antiarrhythmic agent, this compound primarily acts by blocking fast sodium channels (Na+-channels) within cardiac cells nih.govresearchgate.netpatsnap.comotc-online-store.comresearchgate.netgoogle.comhmjournals.com. This blockade leads to a reduction in the influx of sodium ions during the depolarization phase of the cardiac action potential patsnap.com. Consequently, it prolongs the refractory period and slows down the conduction of electrical impulses throughout the atria, atrioventricular node, and ventricles patsnap.com. This inhibitory effect on the fast incoming transmembrane sodium current is a cornerstone of its antiarrhythmic mechanism google.comhmjournals.com.

The therapeutic effect of this compound in conditions such as aconitine-induced arrhythmias is attributed, in part, to its modulation of genes encoding ion channels, including those responsible for the transient outward potassium current (Ito) nih.govresearchgate.netacs.orgresearchgate.net.

This compound modulates the expression of genes that encode various potassium channels, influencing ionic currents such as the delayed rectifier potassium currents, IKs and IK1 nih.govresearchgate.netacs.orgresearchgate.net. An increase in the mRNA level of the kcnj4 gene following this compound treatment suggests a potential impact on ionic currents that contribute to the final phase of the action potential researchgate.net. Furthermore, its effect on ventricular ectopic activity is hypothesized to be related to its modifying influence on Kir2.3-mediated IK1 ionic currents researchgate.net.

This compound also modulates the expression of genes encoding calcium channels, affecting ionic currents like the L-type calcium current (ICaT) nih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov. Specifically, an increase in the mRNA levels of the cacna1g gene, which codes for the alpha subunit of the T-type voltage-gated calcium channel Cav3.1, has been observed nih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov. T-type Ca2+ channels play a role in maintaining the plateau phase of the action potential researchgate.net.

Interaction with Neurotransmitter Systems

The modulation of mRNA levels for genes encoding acetylcholine and glycine transporters by this compound suggests that these neurotransmitter systems are involved in the compound's antiarrhythmic properties nih.govresearchgate.netacs.orgresearchgate.net. This compound stimulates the expression of the slc18a3 gene, which is responsible for the vesicular acetylcholine transporter (VAChT) nih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov. VAChT is crucial for the transport of acetylcholine into synaptic vesicles genecards.orgfrontiersin.org. Conversely, this compound leads to a decrease in the mRNA level of the slc6a9 gene, which encodes a glycine transporter nih.govresearchgate.netacs.orgresearchgate.netmdpi.com. Glycine functions as an inhibitory neurotransmitter, and SLC6A9 is involved in its synaptic clearance genecards.org.

Role of Acetylcholine Transporter Modulation

This compound has been shown to modulate the expression of genes responsible for ion current conductances, which are integral to the formation of action potentials. A notable finding from studies in rats with aconitine-induced arrhythmia is that this compound stimulates the expression of the gene coding for the vesicular acetylcholine transporter (slc18a3). researchgate.netnih.govresearchgate.net This upregulation of slc18a3 suggests that acetylcholine, a crucial neurotransmitter, is involved in the antiarrhythmic mechanisms of this compound. researchgate.netnih.govresearchgate.net

The vesicular acetylcholine transporter (VAChT), encoded by slc18a3, is essential for the storage of acetylcholine within secretory vesicles prior to its release via exocytosis. plos.orguniprot.org VAChT plays a critical role in determining cholinergic vesicular quantal size at presynaptic nerve terminals. uniprot.org The modulation of VAChT levels by this compound underscores its influence on cholinergic neurotransmission, an important system that regulates various physiological functions, including cardiac activity and inflammatory responses. For instance, an intact cholinergic pathway is necessary for maintaining lung homeostasis, and cholinergic deficiency, as observed with reduced VAChT levels, can lead to impaired lung function and local inflammation. plos.org

The observed changes in gene expression related to ion channels and transporters are summarized in the following table:

Gene SymbolProtein/Channel TypeEffect of this compound Treatment (mRNA Level)
kcna6K+ channelStimulated (Up-regulated)
kcnj1K+ channelStimulated (Up-regulated)
kcnj4K+ channelStimulated (Up-regulated)
kcnq2K+ channelStimulated (Up-regulated)
kcnq4K+ channelStimulated (Up-regulated)
cacna1gCa2+ channelStimulated (Up-regulated)
slc18a3Vesicular Acetylcholine TransporterStimulated (Up-regulated)
kcne1K+ channelDecreased (Down-regulated)
kcns1K+ channelDecreased (Down-regulated)
scn8aNa+ channelDecreased (Down-regulated)
atp4aMembrane transporterDecreased (Down-regulated)
slc6a9Glycine TransporterDecreased (Down-regulated)

Glycine Transporter Involvement

In addition to its effects on acetylcholine transporters, this compound has been shown to decrease the mRNA levels of certain membrane transporter genes, including slc6a9. researchgate.netnih.govresearchgate.net The slc6a9 gene codes for Glycine Transporter 1 (GlyT1). mdpi.com The observed impact of this compound on the levels of mRNAs coding for glycine transporters suggests that glycine, another important neuromediator, is involved in the antiarrhythmic properties of the compound. researchgate.netnih.govresearchgate.net

Glycine homeostasis in the central nervous system is tightly regulated by two primary glycine-selective transporters, GlyT1 and GlyT2. GlyT1 is found at both excitatory and inhibitory synapses, while GlyT2 is specifically localized to presynaptic neurons of inhibitory synapses. biorxiv.org GlyT2 plays a crucial role in regulating extracellular glycine concentrations, thereby controlling glycine receptor activity and facilitating the recycling of synaptic glycine into presynaptic neurons to maintain glycinergic neurotransmission. biorxiv.org GlyT2 has emerged as a promising therapeutic target, particularly for conditions like neuropathic pain, due to its role in aberrant pain signaling and its relatively restricted distribution. biorxiv.org Inhibitors of GlyT1 can influence glycine concentrations, which in turn can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, highlighting the broader implications of glycine transporter modulation. mdpi.com

Membrane Stabilizing Effects at the Cellular Level

This compound contributes to its antiarrhythmic capabilities by exhibiting a stabilizing effect on the cell membrane. patsnap.com This membrane stabilization is a characteristic feature of Class I antiarrhythmic drugs, which primarily function by blocking sodium channels within cardiac cells. patsnap.com By inhibiting these channels, this compound reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing cardiac cells and preventing abnormal electrical activity. patsnap.com

Lappaconitine, the active component of this compound, is recognized as a human heart sodium channel blocker. rsc.orgrsc.org Cellular-level studies have indicated that lappaconitine binds to sodium channels in a manner similar to aconitine (B1665448), another diterpenoid alkaloid. rsc.orgrsc.org The stabilization of cell membranes is a broader cellular mechanism that can have diverse physiological impacts. For instance, the stabilization of human red blood cell (HRBC) membranes is often used as an in vitro model to assess anti-inflammatory activity, given that erythrocyte membranes are considered analogous to lysosomal membranes. jamdsr.com Stabilizing lysosomal membranes is crucial for limiting inflammatory responses by preventing the release of harmful lysosomal constituents, such as bactericidal enzymes and proteases, which can cause tissue inflammation and damage. jamdsr.com

Specific Receptor and Binding Site Interactions

Beyond its effects on transporters and general membrane stability, this compound's molecular actions may involve specific receptor and binding site interactions. While the direct interaction of this compound with P2X3 receptors or alpha7 nAChR is not explicitly detailed in the provided search results, the general roles and mechanisms of these receptors are well-documented.

P2X3 Receptors: P2X3 receptor channels are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP). elifesciences.orgresearchgate.netnih.gov These receptors are predominantly expressed in sensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia, and play significant roles in nociception (pain sensation) and sensory hypersensitization. elifesciences.orgresearchgate.netnih.govfrontiersin.orgcas.cz P2X3 subunits can also co-assemble with P2X2 subunits to form heteromeric P2X2/3 receptors, which exhibit distinct activation and desensitization kinetics. nih.gov Due to their involvement in pain pathways, P2X3 receptor antagonists, such as A-317491, are being investigated and developed as potential therapeutic agents for various chronic pain conditions, including migraine, itch, and cancer pain. elifesciences.orgresearchgate.net Furthermore, research indicates a functional interaction between P2X3 receptors and transient receptor potential vanilloid 1 (TRPV1) in the context of chronic pain. cas.cz

Alpha7 nAChR (nicotinic acetylcholine receptor): The alpha7 nicotinic acetylcholine receptor (α7 nAChR) is a homopentameric ligand-gated ion channel that is highly permeable to Ca2+ ions. mdpi.comnih.govmdpi.com It plays a vital role in cellular calcium signaling, synaptic development, and plasticity within the nervous system. mdpi.comnih.gov Alpha7 nAChRs are widely distributed, expressed on both neuronal cells in regions such as the dorsal root ganglia, spinal cord, and brain, and on various non-neuronal cells, including immune cells. mdpi.comfrontiersin.org While it binds with low affinity to endogenous acetylcholine and exogenous nicotine, it shows high affinity for specific antagonists like α-bungarotoxin and methyllycaconitine. mdpi.com The α7 nAChR is a key component of the cholinergic anti-inflammatory pathway, where acetylcholine-mediated activation of these receptors on immune cells can inhibit the production of pro-inflammatory cytokines. plos.orgmdpi.com Agonist binding to α7 nAChR typically leads to rapid channel activation followed by swift desensitization. mdpi.com this compound's demonstrated modulation of the vesicular acetylcholine transporter (slc18a3) suggests an indirect influence on the broader cholinergic system, which encompasses the activity of nAChRs. researchgate.netnih.govresearchgate.net

Electrophysiological Characterization in in Vitro and Ex Vivo Models

Electrophysiological Studies on Isolated Cardiomyocytes

Studies on isolated cardiomyocytes have been crucial in elucidating Allapinin's direct effects on cardiac electrical activity.

Further mechanistic research has indicated that this compound modulates the expression of genes encoding various ion channels, including Na+, K+, and Ca2+ channels, which are integral to the formation of different phases of the action potential. nih.govresearchgate.net Specifically, a decrease in the mRNA level of the Na+ channel gene (scn8a) was observed. nih.govresearchgate.net In contrast, an increase in mRNA levels was detected for several K+ channel genes (kcna6, kcnj1, kcnj4, kcnq2, kcnq4) and a Ca2+ channel gene (cacna1g). nih.govresearchgate.net These modulations affect ionic currents such as I_Na, I_to, I_Ks, I_K1, and I_CaT. nih.govresearchgate.net

Table 1: this compound's Effect on Gene Expression in Aconitine-Induced Arrhythmia Rat Model

Gene NameIon Channel TypeEffect on mRNA Level (Relative to Control)Associated Ionic Current
scn8aNa+ ChannelDecreaseI_Na
kcna6K+ ChannelIncreaseI_to
kcnj1K+ ChannelIncreaseI_K1
kcnj4K+ ChannelIncreaseI_K1
kcnq2K+ ChannelIncreaseI_Ks
kcnq4K+ ChannelIncreaseI_Ks
kcne1K+ ChannelDecreaseI_Ks
kcns1K+ ChannelDecreaseI_to
cacna1gCa2+ ChannelIncreaseI_CaT
slc18a3Vesicular Acetylcholine (B1216132) TransporterIncreaseN/A
atp4aMembrane TransporterDecreaseN/A
slc6a9Membrane TransporterDecreaseN/A

The primary electrophysiological action of this compound involves the blockade of Na+ channels, which directly leads to an inhibition of the depolarization rate in cardiac cells. nih.govresearchgate.net This effect contributes to a slowing of impulse propagation and a reduction in the excitability of the heart's conductive system. nih.govresearchgate.net While direct changes in the repolarizing rate and action potential duration were reported as minimal in isolated cardiomyocytes, the observed modulation of K+ and Ca2+ channel gene expression suggests a broader influence on the ionic currents that shape the different phases of the action potential, including repolarization. nih.govresearchgate.net

Electrophysiological Studies on Isolated Neurons (e.g., Trigeminal Ganglion, Hippocampal Neurons)

Beyond its cardiac effects, this compound's influence on neuronal excitability has also been investigated. Studies utilizing isolated, voltage-clamped rat trigeminal neurons have shown that this compound causes a reduction in the amplitude of sodium currents. researchgate.netnih.gov Importantly, this reduction occurred without any alterations in the voltage-dependent properties of these currents. researchgate.netnih.gov This indicates a direct inhibitory effect on neuronal sodium channels, similar to its action in cardiomyocytes.

Ex Vivo Tissue Model Systems

Ex vivo tissue models, such as papillary muscle preparations, offer a valuable intermediate between single-cell and whole-organ studies, allowing for the assessment of drug effects within a multicellular context. ionoptix.com

Studies on isolated papillary muscle preparations have explored this compound's impact on myocardial contractile activity. A liposomal form of lappaconitine (B608462) hydrobromide (LH), the active component of this compound, and its complex with glycyrrhizic acid monoammonium salt (MASGA) were shown to restore contractile activity in aconitine-induced arrhythmia models. researchgate.net Specifically, a liposomal form of LH/MASGA at a concentration of 1 µg/mL effectively restored the contractile activity of papillary muscle, with the restored activity persisting longer compared to this compound, where arrhythmia recurred after 90 minutes. researchgate.net

Furthermore, the concentration-dependent effects on contractile force were observed. Liposomes loaded with LH at concentrations of 5 µg/mL and 25 µg/mL resulted in a decrease in contractile force by 30.4 ± 3.6% and 89.7 ± 4.1% respectively, relative to control levels. researchgate.net The half-maximal inhibitory concentration (IC50) for suppressing contractile force was determined to be 0.06 µg/mL for LH and 0.03 µg/mL for the liposomal LH/MASGA complex. researchgate.net

Table 2: Effect of Lappaconitine Hydrobromide (LH) and its Liposomal Complex on Papillary Muscle Contractile Force

Compound/FormulationConcentration (µg/mL)Decrease in Contractile Force (%) (vs. Control)IC50 (µg/mL) for Contractile Force Suppression
Liposomal LH530.4 ± 3.6N/A
Liposomal LH2589.7 ± 4.1N/A
LHN/AN/A0.06
Liposomal LH/MASGA ComplexN/AN/A0.03

Aconitine-induced arrhythmia models are frequently employed to study the antiarrhythmic properties of drugs due to aconitine's well-characterized arrhythmogenic mechanism. Aconitine (B1665448) activates voltage-gated Na+ channels, leading to an excessive influx of Na+ ions and subsequent intracellular Na+ and Ca2+ overload, which precipitates arrhythmias. uzicps.uzfrontiersin.org It also acts as a non-selective blocker of K+ channels, further contributing to repolarization abnormalities. frontiersin.org

This compound has been effectively utilized in these rat models to investigate its antiarrhythmic mechanisms. nih.govresearchgate.netresearchgate.net Its efficacy in these models is attributed to its ability to modulate the expression of genes encoding Na+, K+, and Ca2+ channels, thereby influencing key ionic currents (I_Na, I_to, I_Ks, I_K1, I_CaT) that are critical for action potential generation and propagation. nih.govresearchgate.netresearchgate.net Comparative studies have also shown that this compound is an effective antiarrhythmic in aconitine-induced arrhythmias, with some related compounds demonstrating even superior activity. uzicps.uz

Structure Activity Relationships Sar and Pharmacological Implications

Identification of Key Structural Moieties for Activity

The antiarrhythmic activity of Allapinin and related diterpenoid alkaloids is associated with several key structural elements. Essential features include the presence of an acetylanthranilic or anthranilic acid residue at the C-4 position of the core structure chemrxiv.orgresearchgate.net. Furthermore, methoxy (B1213986) groups at positions C-1, C-14, and C-16, alongside a hydroxyl group at C-8, are consistently found in effective antiarrhythmic compounds of this class chemrxiv.orgresearchgate.netnih.govrsc.org. For C18-diterpenoid alkaloids, such as lappaconitine (B608462) and its derivatives, the presence of amino or anthranoyl groups at the C-18 position is also required for antiarrhythmic activity nih.govrsc.org.

The analgesic activity of lappaconitine analogues is closely related to the state of the nitrogen atom in ring A, with a tertiary amine being an important structural feature for this effect nih.govrsc.org.

Influence of Stereochemistry on Biological Interactions

Stereochemistry plays a pivotal role in determining the biological activity of drug molecules, influencing their efficacy, toxicity, and pharmacokinetics uou.ac.innih.govnumberanalytics.commichberk.combiorxiv.org. Living systems are inherently chiral, meaning that the three-dimensional arrangement of atoms in a molecule can significantly affect how it interacts with biological targets such as enzymes and receptors uou.ac.innih.govmanagingip.com. Different stereoisomers of a compound can exhibit distinct pharmacological profiles, with one enantiomer potentially being active and another inactive or even toxic uou.ac.inmichberk.combiorxiv.org. While the general importance of stereochemistry in drug action is well-established, specific detailed studies focusing solely on the direct influence of this compound's stereochemistry on its distinct biological interactions or activity profiles were not explicitly detailed in the provided search results. However, as a complex hexacyclic diterpenoid alkaloid, this compound possesses multiple stereocenters, and its precise three-dimensional structure is undoubtedly critical for its specific binding to ion channels and subsequent pharmacological effects.

Comparative SAR Studies with Lappaconitine Analogues

This compound is chemically the hydrobromide salt of lappaconitine rsc.orgresearchgate.net. Comparative SAR studies with various lappaconitine analogues have provided insights into modifications that can alter its pharmacological profile.

A naturally occurring analogue, N-deacetyllappaconitine (puberanidine), demonstrates similar biological activities to lappaconitine but exhibits significantly lower toxicity rsc.orgresearchgate.net. This reduced toxicity (LD50 in mice: 11.7 mg/kg for lappaconitine vs. 36.4 mg/kg for puberanidine) is structurally linked to their monoester nature, which is thought to reduce their ability to bind to neurotoxin receptor 2 compared to more lipophilic analogues like aconitine (B1665448) rsc.orgresearchgate.net. Another analogue, lappaconine, which lacks lipophilic ester groups, shows diminished toxic activity on voltage-gated sodium channels (VSSCs) while retaining analgesic effects on the central nervous system rsc.orgresearchgate.net.

The type of ion in lappaconitine salts can also influence analgesic activity, with lappaconitine hydrobromide demonstrating better analgesic effects than its hydrochloride counterpart nih.gov. Recent research has explored the synthesis of hybrid compounds combining lappaconitine with 1,5-benzodiazepine fragments. These novel hybrids have shown promising results, exhibiting low toxicity and potent analgesic and antiarrhythmic activities, which are dependent on the specific substituents introduced into the benzodiazepine (B76468) nucleus researchgate.net. Their mechanism of action involves the blockade of beta-adrenergic receptors and potassium channels researchgate.net.

Further modifications have involved designing and synthesizing lappaconitine derivatives, such as amides and sulfonamides, by altering the C4 acetamidobenzoate side chains aurorabiomed.com. These modifications have led to lead compounds that maintain analgesic activity comparable to lappaconitine but with significantly reduced toxicity, achieving therapeutic indices 14 to 30 times higher than the parent compound aurorabiomed.com. The analgesic mechanism of these lead compounds was identified as the inhibition of Nav1.7 channels aurorabiomed.com. Structural optimization efforts have also extended to modifying the core structure, including the vicinal diol moiety of lappaconitine, to explore new SAR realms acs.org.

Computational Approaches to SAR Prediction

Computational methods have become indispensable tools in understanding and predicting the SAR of chemical compounds, including this compound and its analogues.

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein nih.govsemanticscholar.orgmdpi.comresearchgate.net. This method provides insights into the molecular interactions, such as hydrogen bonds, electrostatic interactions, and stacking interactions, that govern ligand binding researchgate.netsemanticscholar.orgmdpi.com.

In the context of this compound and its analogues, molecular docking analysis has been employed to investigate the binding potential of lappaconitine-1,5-benzodiazepine hybrids with the voltage-gated sodium channel NaV1.5 researchgate.net. Such studies generate diagrams illustrating the interactions between the compounds and the amino acid residues of the sodium channel pore, offering a detailed atomic-level view of their binding modes researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between a compound's chemical structure and its biological activity mdpi.commdpi.com. These models enable the prediction of biological activity for new or untested compounds based on their molecular descriptors mdpi.commdpi.com.

QSAR studies have been applied to Norditerpenoid Alkaloids (NDAs), including lappaconitine, to develop models that can differentiate between "drugs" and "non-drugs" based on "drug-likeness" descriptors rsc.orgresearchgate.net. Molecular size descriptors, such as molecular weight (MWt) and Ghose-Grippen molar refractivity (MR), have been identified as particularly relevant to the mode of toxic action within these QSAR models rsc.org.

Furthermore, 3D-QSAR studies have been conducted on lappaconitine analogues to quantitatively elucidate the relationship between their structures and analgesic activities researchgate.net. QSAR models have also been developed to predict the anti-inflammatory activity of diterpenoid alkaloids, incorporating various quantitative chemical parameters such as surface area (SAA), solvent-accessible surface area (SAG), volume (VOL), heat of formation (HE), partition coefficient (LogP), refractivity (REF), polarizability (POL), mass (MASS), binding energy (BE), and highest occupied molecular orbital energy (HF) mdpi.com. These computational approaches provide valuable guidance for the rational design and optimization of this compound derivatives with improved therapeutic profiles mdpi.comresearchgate.net.

Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models

Absorption, Distribution, and Metabolism in Preclinical Species

The preclinical pharmacokinetic profile of Allapinin (Lappaconitine hydrobromide) has been investigated in various animal models to understand its absorption, distribution, and metabolic fate. These studies are crucial for elucidating the compound's mechanism of action and providing a basis for its clinical use.

Metabolic Pathways and Metabolite Identification (e.g., N-Deacetyllappaconitine)

Studies in animal models have revealed that this compound undergoes significant metabolism, primarily through N-deacetylation. The principal metabolite identified is N-deacetyllappaconitine. Research in rats administered with lappaconitine (B608462) intravenously demonstrated the presence of N-deacetyllappaconitine in the urine. As the concentration of the parent drug, lappaconitine, decreased over time, the concentration of N-deacetyllappaconitine increased, indicating its formation through metabolic processes.

Further investigations into the metabolism of lappaconitine in rats have identified additional metabolites. Besides N-deacetyllappaconitine, two other metabolites, 14-O-demethyl-deacetyllappaconitine and 16-O-demethyl-deacetyllappaconitine, were also detected in rat urine. Following a 24-hour period after intravenous administration, the ratio of unmetabolized lappaconitine to these three metabolites was found to be 4:4:2:3, respectively. This indicates that both N-deacetylation and O-demethylation are important metabolic pathways for this compound in rats.

A study has suggested that this compound is subject to active metabolism in the body, leading to the formation of six distinct products, with N-deacetyllappaconitine being the main metabolite aurorabiomed.com.

Table 1: Identified Metabolites of Lappaconitine in Rats

Metabolite NameMetabolic Pathway
N-DeacetyllappaconitineN-Deacetylation
14-O-demethyl-deacetyllappaconitineO-Demethylation
16-O-demethyl-deacetyllappaconitineO-Demethylation

Tissue Distribution Profiles in Animal Models

While detailed quantitative tissue distribution data for this compound is limited in the available literature, studies on its parent compound, lappaconitine, provide some insights. Research in rats has shown that lappaconitine is distributed across all organs, suggesting a wide distribution profile. However, specific concentration levels in different tissues from these preclinical studies are not extensively documented. One study noted that non-specific accumulation in various tissues can be associated with side effects, highlighting the importance of understanding the tissue distribution of this compound nih.gov.

Pharmacodynamic Endpoints in Animal Models for Mechanistic Insight

The pharmacodynamic effects of this compound have been explored in animal models to understand the molecular and cellular mechanisms underlying its antiarrhythmic properties. These studies have focused on changes in gene expression and electrophysiological modulations.

Gene Expression Changes in Response to this compound in Animal Models

To investigate the molecular mechanisms of this compound's antiarrhythmic action, its effects on gene expression have been studied in a rat model of aconitine-induced arrhythmia. A comparison of the expression of 84 genes related to ion channels and transporters in the cardiac tissue of this compound-treated and control animals revealed significant changes in the mRNA levels of 18 genes nih.gov.

The study demonstrated an increase in the mRNA levels of genes encoding several types of potassium (K+) channels, including kcna6, kcnj1, kcnj4, kcnq2, and kcnq4. Additionally, there was an upregulation of a calcium (Ca2+) channel gene (cacna1g) and the vesicular acetylcholine (B1216132) transporter gene (slc18a3) nih.gov.

Conversely, a decrease in the mRNA levels was observed for a sodium (Na+) channel gene (scn8a), two potassium (K+) channel genes (kcne1, kcns1), and two membrane transporter genes (atp4a, slc6a9) nih.gov. These findings suggest that the antiarrhythmic effect of this compound is mediated by the modulation of genes that encode for Na+, K+, and Ca2+ channels. These channels are responsible for conducting ionic currents (INa, Ito, IKs, IK1, ICaT) that are critical in shaping the different phases of the cardiac action potential. Furthermore, the observed changes in the expression of genes for acetylcholine and glycine (B1666218) transporters suggest the involvement of these neurotransmitters in the antiarrhythmic properties of this compound nih.gov.

Table 2: Gene Expression Changes in Rat Myocardium in Response to this compound

Gene CategoryUpregulated GenesDownregulated Genes
Potassium Channels kcna6, kcnj1, kcnj4, kcnq2, kcnq4kcne1, kcns1
Sodium Channels scn8a
Calcium Channels cacna1g
Transporters slc18a3 (vesicular acetylcholine transporter)atp4a, slc6a9 (membrane transporters)

Electrophysiological Modulations in Preclinical Models

The electrophysiological effects of this compound and its metabolites have been investigated in preclinical models to elucidate their impact on cardiac ion channels and cellular electrical activity. In in vitro experiments on isolated rat hippocampal neurons, the primary metabolite of this compound, N-deacetyllappaconitine monochlorhydrate (DALCh), was shown to modulate neuronal electrical activity. DALCh increased the duration of both the slow and fast depolarization phases and decreased the amplitude of the action potential pharmjournal.ru.

Mechanistically, DALCh was found to effectively inhibit transmembrane currents of sodium (Na+) ions and partially inhibit potassium (K+) ions through the corresponding voltage-gated ion channels pharmjournal.ru. This dual ion channel blockade is a key aspect of its antiarrhythmic action. The primary action of this compound is associated with the blockade of Na+ channels, which leads to an inhibition of the depolarization rate and consequently, a slowing of conduction and a reduction in the excitability of the cardiac conduction system nih.gov.

Advanced Analytical Methodologies for Allapinin Research

Spectrophotometric Techniques for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and accessible technique for the quantitative analysis of compounds that possess chromophores, which are functional groups capable of absorbing light in the UV-Vis spectrum. Allapinin's structure, containing aromatic rings, allows for its detection and quantification using this method. The principle of quantitative UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

In the context of this compound research, UV-Vis spectroscopy can be employed to determine the concentration of the compound in solutions. For instance, studies on the complexation of lappaconitine (B608462) with other molecules, such as glycyrrhizic acid, have utilized UV-Vis spectroscopy to monitor changes in the absorption spectra, which in turn provides information about the stoichiometry and stability of the complex formed researchgate.net.

The quantitative analysis of this compound using UV-Vis spectroscopy typically involves the following steps:

Determination of Maximum Wavelength (λmax): A solution of this compound in a suitable solvent is scanned across a range of wavelengths in the UV-Vis spectrophotometer to identify the wavelength at which maximum absorbance occurs. This λmax is specific to the compound under the given conditions and provides the highest sensitivity for analysis.

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations.

Analysis of the Unknown Sample: The absorbance of the sample solution containing an unknown concentration of this compound is measured under the same conditions. The concentration of this compound in the sample is then determined by interpolating its absorbance value on the calibration curve.

While UV-Vis spectroscopy is a straightforward and cost-effective method, its selectivity can be limited in complex biological samples where other components might absorb at the same wavelength. Therefore, it is often used for the analysis of relatively pure samples or in conjunction with separation techniques like chromatography.

Chromatographic Methods for Separation and Identification

Chromatography is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. In this compound research, various chromatographic methods are indispensable for isolating the compound from its natural sources, analyzing its purity, and studying its metabolic profile.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of pharmaceutical compounds like this compound. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

HPLC has been successfully applied for the separation and characterization of this compound and its metabolic products in biological samples, such as rat urine nih.gov. In a typical HPLC method for this compound analysis, a reversed-phase column (e.g., C18) is used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of acetonitrile and an aqueous buffer. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Temperature Ambient

The retention time, the time it takes for this compound to travel from the injector to the detector, is a characteristic parameter under specific chromatographic conditions and is used for its identification. The peak area or peak height in the chromatogram is proportional to the concentration of this compound, allowing for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of this compound in complex biological matrices such as plasma and blood, where low concentrations need to be accurately measured.

In an LC-MS/MS method, after the components of a sample are separated by the HPLC system, they are introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.

Several studies have developed and validated LC-MS/MS methods for the quantitative determination of lappaconitine and its active metabolite, N-desacetyllappaconitine, in human and animal plasma researchgate.netresearchgate.netresearchgate.net. These methods are crucial for pharmacokinetic studies.

Table 2: Typical LC-MS/MS Parameters for the Analysis of Lappaconitine

ParameterCondition
LC System UPLC or HPLC
Column C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile and Ammonium Acetate/Formic Acid in Water
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition Lappaconitine: m/z 585.5 → 535.5
N-desacetyllappaconitine: m/z 543.3 → 493.3

The use of an internal standard, a compound with similar chemical properties to the analyte, is a common practice in LC-MS/MS to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response.

Mass Spectrometry Applications in Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, and for elucidating its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule.

In the context of this compound research, MS is instrumental in confirming the identity of the compound and in identifying its metabolites. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of diterpenoid alkaloids like lappaconitine, as it minimizes fragmentation during the ionization process, allowing for the observation of the protonated molecule [M+H]+ scispace.com.

By inducing fragmentation of the parent ion within the mass spectrometer (a process known as tandem MS or MS/MS), a characteristic fragmentation pattern is generated. The analysis of these fragment ions provides valuable information about the structure of the molecule. For instance, the fragmentation of lappaconitine often involves the loss of specific side chains, which can be observed in the mass spectrum scispace.com.

Furthermore, MS plays a critical role in metabolite identification. After administration of this compound, biological samples can be analyzed by LC-MS/MS to detect potential metabolites. The mass difference between a metabolite and the parent drug can indicate the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylation, deacetylation). The fragmentation pattern of the metabolite can then be compared to that of the parent compound to determine the site of modification aurorabiomed.com. One of the major metabolites of lappaconitine is N-desacetyllappaconitine researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their chemical environment.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy gives information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

The structure of lappaconitine has been extensively characterized using 1D and 2D NMR techniques scispace.comresearchgate.netcdnsciencepub.com. The chemical shifts of the protons and carbons in the NMR spectra are highly sensitive to the stereochemistry of the molecule, making NMR an essential tool for confirming the complex three-dimensional structure of this diterpenoid alkaloid.

Table 3: Selected ¹H and ¹³C NMR Chemical Shift Data for Lappaconitine (in CDCl₃)

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-184.13.25 (d)
C-478.94.90 (d)
C-682.54.05 (d)
C-876.8-
C-1483.23.80 (s)
C-1690.54.45 (t)
OMe-156.33.30 (s)
OMe-1457.93.28 (s)
OMe-1659.23.15 (s)
N-CH₂-CH₃49.2 (CH₂)2.50 (q)
N-CH₂-CH₃13.5 (CH₃)1.05 (t)

Data compiled from published literature and may vary slightly depending on experimental conditions. scispace.comresearchgate.netcdnsciencepub.com

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, further confirming the structural assignment of this compound and its derivatives scispace.comnih.gov.

Future Directions and Emerging Research Avenues

Development of Novel Research Probes and Tools Based on the Allapinin Scaffold

The complex chemical scaffold of this compound (Lappaconitine) presents a valuable template for developing novel research probes and pharmacological tools. Researchers are actively pursuing chemical modifications of the this compound structure to create compounds with altered or enhanced biological activities, which can then be used to dissect specific biological pathways or target interactions researchgate.netnih.gov. For instance, the synthesis of hybrid molecules incorporating the lappaconitine (B608462) skeleton with other chemical motifs, such as 3H-1,5-benzodiazepine or pyrimidine (B1678525) fragments, has yielded compounds with varied antinociceptive and antiarrhythmic properties researchgate.netmdpi.comresearchgate.net. These modifications allow for the systematic investigation of structure-activity relationships (SARs), providing critical insights into the features of the this compound scaffold that are essential for its therapeutic effects and those that contribute to its side effects nih.gov. Furthermore, advancements in drug delivery systems, such as the development of extended-release microcapsules for this compound, represent another avenue for creating tools that enable controlled study of its effects over time and in specific biological environments researchgate.netmdpi.com.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The application of "omics" technologies is crucial for gaining a comprehensive understanding of this compound's mechanistic actions at a systems level. Genomics, transcriptomics, proteomics, and metabolomics offer a holistic view of biological systems, providing insights into gene expression patterns, protein functions, and metabolic alterations in response to drug exposure biobide.comazolifesciences.com. For this compound, initial studies have begun to leverage these technologies. For example, gene expression profiling using a "Rat Neuroscience Ion Channels & Transporters RT2 Profiler PCR Array kit" identified specific mRNA up- or downregulation in rats treated with this compound following aconitine-induced arrhythmia researchgate.netacs.org. This approach can reveal previously unappreciated molecular targets or pathways influenced by this compound. The integration of multi-omics data, while challenging due to the complexity and volume of information, is essential for unraveling intricate biological interactions and gaining deeper insights into how this compound exerts its effects across different biological levels azolifesciences.com. This integrated approach will facilitate a more complete understanding of this compound's impact on cellular processes and its therapeutic mechanisms.

Table 1: Examples of Omics Technologies and Their Contributions to Mechanistic Understanding

Omics TechnologyFocus AreaContribution to Drug Mechanism ElucidationRelevant this compound Research
GenomicsGenome structure, function, evolution, mappingIdentifying genetic predispositions to drug response; target identification.Indirectly, by informing target selection for other omics.
TranscriptomicsRNA transcripts; gene expression patternsRevealing gene expression changes induced by drug; identifying regulatory mechanisms.Identification of up/downregulated mRNAs in arrhythmia models researchgate.netacs.org.
ProteomicsProteins; protein structure, function, interactionsUnderstanding protein targets and signaling pathways.Potential for identifying protein interactions beyond primary targets.
MetabolomicsMetabolites; metabolic pathwaysElucidating metabolic changes and off-target metabolic effects.Future research avenue to understand broader metabolic impact.
EpigenomicsDNA modifications affecting gene expressionUnderstanding long-term effects and epigenetic modulation.Future research avenue for comprehensive understanding.

Advanced Computational Modeling and Simulation of this compound-Target Interactions

Advanced computational modeling and simulation techniques are becoming indispensable tools for predicting and understanding the interactions between this compound and its biological targets. Molecular docking analyses have already been employed to determine the binding potential of this compound and its derivatives with voltage-gated sodium channels, such as NaV1.5 and NaV1.7, which are known primary targets researchgate.netresearchgate.netscielo.br. These computational methods allow researchers to visualize and analyze the precise molecular recognition events that underpin this compound's activity. Beyond simple docking, more sophisticated approaches like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound-target complexes, revealing conformational changes and binding stability over time nih.gov. Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) with computational modeling can accelerate the prediction of drug-target interactions, identify potential off-target effects, and guide drug repurposing efforts biorxiv.orgnih.gov. Such simulations can also be used to predict potential off-target toxicity, including interactions with cytochrome P450 enzymes or other ion channels, thereby informing the design of safer analogues biorxiv.orgnih.gov.

Exploration of this compound's Molecular Activities Beyond Primary Targets

While this compound is primarily known for its antiarrhythmic activity via voltage-gated sodium channel blockade, emerging research suggests that its molecular activities may extend beyond these primary targets researchgate.netacs.org. The precise factors contributing to this compound's side effects are not yet fully elucidated, indicating a need for broader investigation into its molecular mechanisms researchgate.netacs.org. Studies have begun to explore its effects on other ion channels, such as potassium channels, and even beta-adrenergic receptors in isolated cardiac tissues researchgate.nettcdb.org. More broadly, Lappaconitine, which is synonymous with this compound, has been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, anti-tumor, and anti-epileptic effects nih.gov. These diverse activities suggest that this compound may interact with multiple molecular pathways or targets in different physiological contexts. Future research will likely focus on systematically identifying and characterizing these "off-target" or secondary molecular interactions, which could uncover new therapeutic applications for this compound or its derivatives.

Design of Next-Generation Analogues with Tuned Molecular Profiles and Mechanistic Specificity

A significant future direction for this compound research involves the rational design of next-generation analogues aimed at optimizing its molecular profile and enhancing mechanistic specificity. The goal is to develop compounds that retain or improve therapeutic efficacy while minimizing undesirable side effects researchgate.net. This involves systematic chemical modifications of the this compound scaffold, guided by insights from structure-activity relationship (SAR) studies and computational modeling nih.govnih.gov. For instance, the synthesis of hybrid molecules, as previously mentioned, demonstrates an approach to creating compounds with improved analgesic or antiarrhythmic activity and potentially reduced toxicity mdpi.comresearchgate.net. Furthermore, innovative formulation strategies, such as the development of extended-release forms like Allaforte®, represent a practical step towards tuning the pharmacokinetic and pharmacodynamic profiles of this compound researchgate.net. The complexation of this compound with carbohydrate-containing plant metabolites is another promising avenue, as this approach has been shown to increase water solubility, bioavailability, and decrease toxicity, paving the way for the development of more advantageous drug candidates researchgate.net.

Q & A

Q. What are the primary mechanisms of Allapinin’s antiarrhythmic and anticonvulsant activity?

this compound exerts its effects via sodium channel blockade, inhibiting rapid sodium currents in myocardial and neuronal cells . Its anticonvulsant activity is linked to GABA receptor modulation, as demonstrated in rodent models using pentylenetetrazole (PTZ)- and aconitine-induced seizures. Methodologically, researchers should employ electrophysiological assays (e.g., patch-clamp techniques) to quantify ion channel inhibition and behavioral models to assess seizure latency and severity .

Q. How should experimental models be designed to evaluate this compound’s efficacy in epilepsy research?

Standardized rodent models (e.g., 180–220 g rats) with induced seizures (e.g., via subcutaneous aconitine or PTZ) are recommended. Key metrics include seizure latency, duration, and survival rates. Dosages should align with prior studies: this compound (0.1–1.0 mg/kg) and N-DAL (0.01–2.0 mg/kg) administered orally, with carbamazepine (10–50 mg/kg) as a comparator .

Q. What are the critical pharmacokinetic parameters to monitor when studying this compound and its metabolites?

Focus on metabolite conversion rates (e.g., this compound to N-DAL), plasma half-life, and tissue distribution. Use high-performance liquid chromatography (HPLC) or mass spectrometry for quantification. Note that N-DAL exhibits lower toxicity and broader therapeutic indices than this compound, necessitating separate pharmacokinetic profiling .

Advanced Research Questions

Q. How can contradictory findings between this compound and N-DAL in anticonvulsant studies be resolved?

Contradictions arise from differential receptor affinities: this compound preferentially targets GABA receptors, while N-DAL acts on glycine receptors . To address discrepancies:

  • Conduct receptor-binding assays (e.g., radioligand competition experiments).
  • Use knockout rodent models to isolate receptor-specific effects.
  • Apply statistical tools like ANOVA to compare dose-response curves across models .

Q. What methodological strategies improve the reproducibility of this compound’s antiarrhythmic effects in preclinical studies?

  • Standardization : Adopt consistent animal weights (180–220 g rats) and isolation periods (14 days pre-experiment) to minimize variability .
  • Blinding : Use double-blind protocols for drug administration and data collection.
  • Data Validation : Replicate results across multiple seizure models (e.g., PTZ, aconitine, maximal electroshock) .

Q. How should researchers statistically analyze dose-dependent effects of this compound in survival studies?

Use Kaplan-Meier survival analysis with log-rank tests to compare survival rates between dosage groups. For seizure severity, apply non-parametric tests (e.g., Mann-Whitney U) due to skewed data distributions. Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. What are the limitations of current this compound research, and how can they be addressed in future studies?

Limitations include:

  • Species-Specific Responses : Extend studies to non-rodent models (e.g., zebrafish or primates) .
  • Metabolite Interactions : Investigate synergistic/antagonistic effects of this compound and N-DAL using isobolographic analysis .
  • Long-Term Toxicity : Conduct chronic dosing studies (e.g., 6–12 months) with histopathological evaluations .

Data Presentation and Interpretation Guidelines

Q. How should conflicting results between this compound and carbamazepine be presented in publications?

  • Use comparative tables to highlight differences in efficacy metrics (e.g., Table 3 in ).
  • Discuss mechanisms (e.g., this compound’s dual ion channel vs. carbamazepine’s sodium channel focus).
  • Acknowledge limitations (e.g., model specificity) and propose follow-up experiments (e.g., receptor knockout studies) .

Q. What ethical considerations are critical when designing this compound experiments in animal models?

  • Adhere to the European Convention for the Protection of Vertebrate Animals.
  • Minimize animal numbers via power analysis.
  • Report mortality rates and humane endpoints explicitly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.